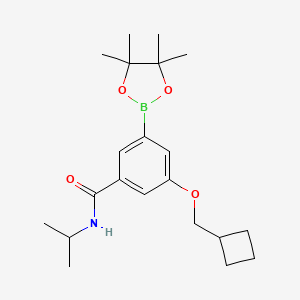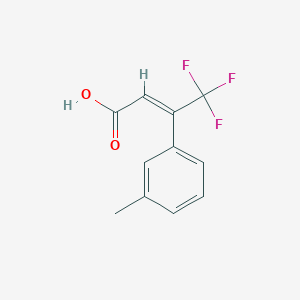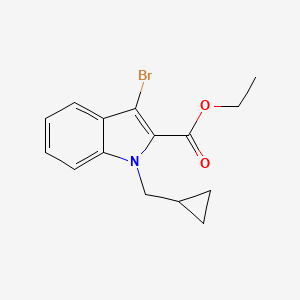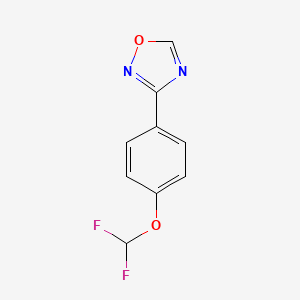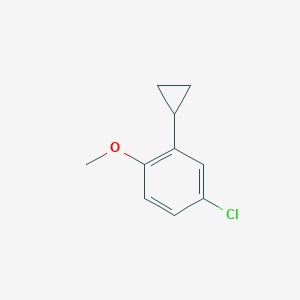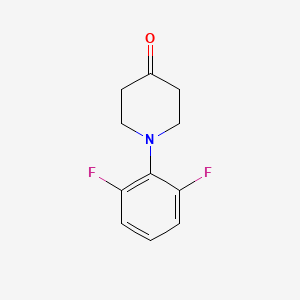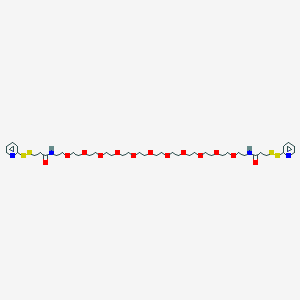
Spdp-peg11-spdp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 11-N-succinimidyl 3-(2-pyridyldithio)propionate” is a polyethylene glycol linker with N-succinimidyl 3-(2-pyridyldithio)propionate moieties on both ends. This compound is known for its ability to react with both amine and thiol groups, making it a versatile crosslinker in biochemical applications. The polyethylene glycol spacer enhances the solubility of the compound in aqueous media, facilitating its use in various biological and chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 11-N-succinimidyl 3-(2-pyridyldithio)propionate” involves the conjugation of N-succinimidyl 3-(2-pyridyldithio)propionate to both ends of a polyethylene glycol chain. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide or dimethylformamide. The reaction conditions include maintaining a pH of 7-8 using phosphate or carbonate buffers, and the reaction is usually carried out at room temperature for several hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as gel filtration or chromatography to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
“N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 11-N-succinimidyl 3-(2-pyridyldithio)propionate” undergoes several types of chemical reactions, including:
Substitution Reactions: The N-succinimidyl groups react with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bonds in the compound can be cleaved using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Common Reagents and Conditions
Substitution Reactions: Typically performed at pH 7-8 in phosphate or carbonate buffers.
Reduction Reactions: Carried out using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine at room temperature.
Major Products Formed
Substitution Reactions: The major products are amide-linked conjugates.
Reduction Reactions: The major products are the cleaved thiol-containing fragments.
科学研究应用
“N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 11-N-succinimidyl 3-(2-pyridyldithio)propionate” is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Protein Conjugation: Used to link proteins via amine-to-amine or amine-to-thiol crosslinking.
Drug Delivery: Enhances the solubility and stability of drug molecules.
Nanoparticle Functionalization: Used to modify the surface of nanoparticles for targeted delivery and improved biocompatibility.
Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other biomolecules for various biochemical assays
作用机制
The compound exerts its effects through the formation of stable amide bonds with primary amines and the formation of disulfide bonds with thiol groups. The polyethylene glycol spacer provides flexibility and solubility, allowing the compound to interact efficiently with its molecular targets. The disulfide bonds can be cleaved under reducing conditions, enabling controlled release of the conjugated molecules .
相似化合物的比较
Similar Compounds
- N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 4-N-succinimidyl 3-(2-pyridyldithio)propionate
- N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 8-N-succinimidyl 3-(2-pyridyldithio)propionate
- N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 12-N-succinimidyl 3-(2-pyridyldithio)propionate
Uniqueness
The uniqueness of “N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 11-N-succinimidyl 3-(2-pyridyldithio)propionate” lies in its optimal length of the polyethylene glycol spacer, which provides a balance between flexibility and solubility. This makes it particularly suitable for applications requiring efficient crosslinking and solubility in aqueous media .
属性
分子式 |
C40H66N4O13S4 |
|---|---|
分子量 |
939.2 g/mol |
IUPAC 名称 |
3-(pyridin-2-yldisulfanyl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C40H66N4O13S4/c45-37(7-35-58-60-39-5-1-3-9-43-39)41-11-13-47-15-17-49-19-21-51-23-25-53-27-29-55-31-33-57-34-32-56-30-28-54-26-24-52-22-20-50-18-16-48-14-12-42-38(46)8-36-59-61-40-6-2-4-10-44-40/h1-6,9-10H,7-8,11-36H2,(H,41,45)(H,42,46) |
InChI 键 |
UPSAGJKLQVSHFD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
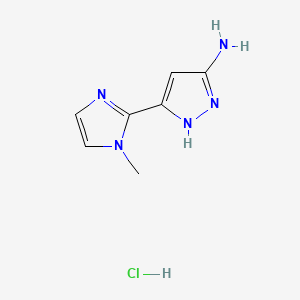
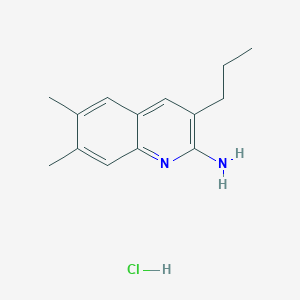
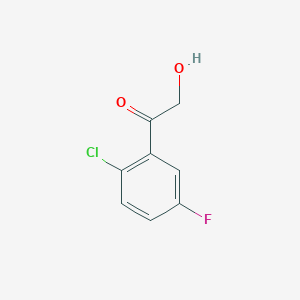
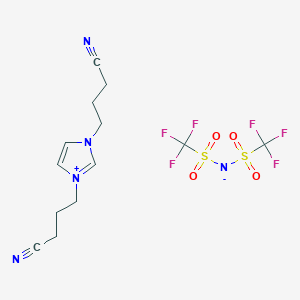


![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
